

Application Note: Multiphoton Excitation & Imaging of Methoxy-X04

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Compound of Interest

Compound Name: Methoxy Red

CAS No.: 68936-13-0

Cat. No.: B1417929

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Executive Summary

Methoxy-X04 is a brain-permeable derivative of Congo Red designed specifically for the in vivo detection of amyloid-beta ($A\beta$) plaques and cerebrovascular amyloid in Alzheimer's Disease (AD) models.[1] Unlike Thioflavin-S, Methoxy-X04 rapidly crosses the blood-brain barrier (BBB) following systemic administration, allowing for longitudinal imaging of plaque dynamics without the need for direct cortical application.

Core Optical Specifications:

- Optimal Multiphoton Excitation: 750 nm
- Emission Range: 460 – 500 nm (Blue/Cyan)[2]
- Target Interaction: High-affinity binding (nM) to β -pleated sheet secondary structures.[3][4][5]

Photophysical Properties & Optical Setup[1][2][4][5][6]

Excitation Logic

Methoxy-X04 has a one-photon absorption maximum at 370 nm. In multiphoton microscopy, the nonlinear absorption cross-section is maximized at approximately twice the one-photon wavelength. Therefore, 750 nm is the optimal excitation wavelength.

While some protocols utilize 800 nm to accommodate simultaneous excitation of other fluorophores (e.g., GFP/YFP), this results in sub-optimal excitation efficiency for Methoxy-X04. If dual-color imaging is required, a tunable Ti:Sapphire laser or a dual-line system is recommended to maintain the 750 nm setpoint for the amyloid probe.

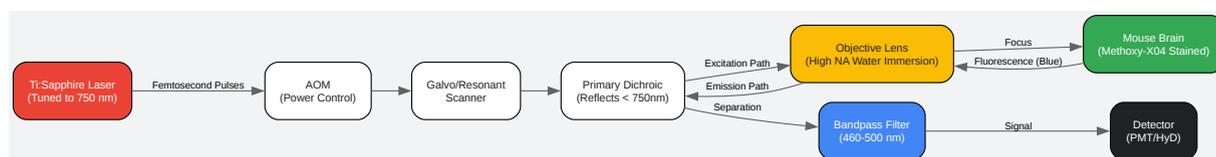
Emission & Detection

The fluorescence emission peaks at 452 nm with a tail extending to 500 nm.

- Primary Detector: PMT/HyD with a 460–500 nm Bandpass Filter.
- Dichroic Mirror: A 495 LP (Long Pass) or 500 LP dichroic is ideal to separate the emitted blue fluorescence from longer-wavelength signals (e.g., YFP/RFP) or the reflected IR laser.

Optical Path Diagram

The following diagram illustrates the optimized light path for isolating Methoxy-X04 signal.



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Figure 1: Multiphoton optical train optimized for Methoxy-X04 detection at 750 nm excitation.

Preparation & Handling Protocols

Solubility Challenges

Methoxy-X04 is lipophilic and sparingly soluble in neutral aqueous buffers. Direct dissolution in PBS will result in precipitation and failed staining. The following "Solvent Shift" method is required.

Stock Solution Preparation (5 mg/mL)

Reagents:

- Methoxy-X04 (Solid)[1][2][3][5][6][7][8]
- DMSO (Anhydrous)
- Propylene Glycol[8]
- PBS (pH 7.4)[1][8]

Protocol:

- Weigh 5 mg of Methoxy-X04.[1][8]
- Dissolve completely in 100 μ L DMSO. Vortex until clear (greenish tint).[8]
- Add 450 μ L Propylene Glycol. Vortex thoroughly.
- Add 450 μ L PBS. Vortex immediately.
 - Final Composition: 10% DMSO / 45% Propylene Glycol / 45% PBS.[8]
 - Stability:[6][8] Store at 4°C protected from light. Stable for up to 2 months.

In Vivo Imaging Workflow[2][3][4][5][10]

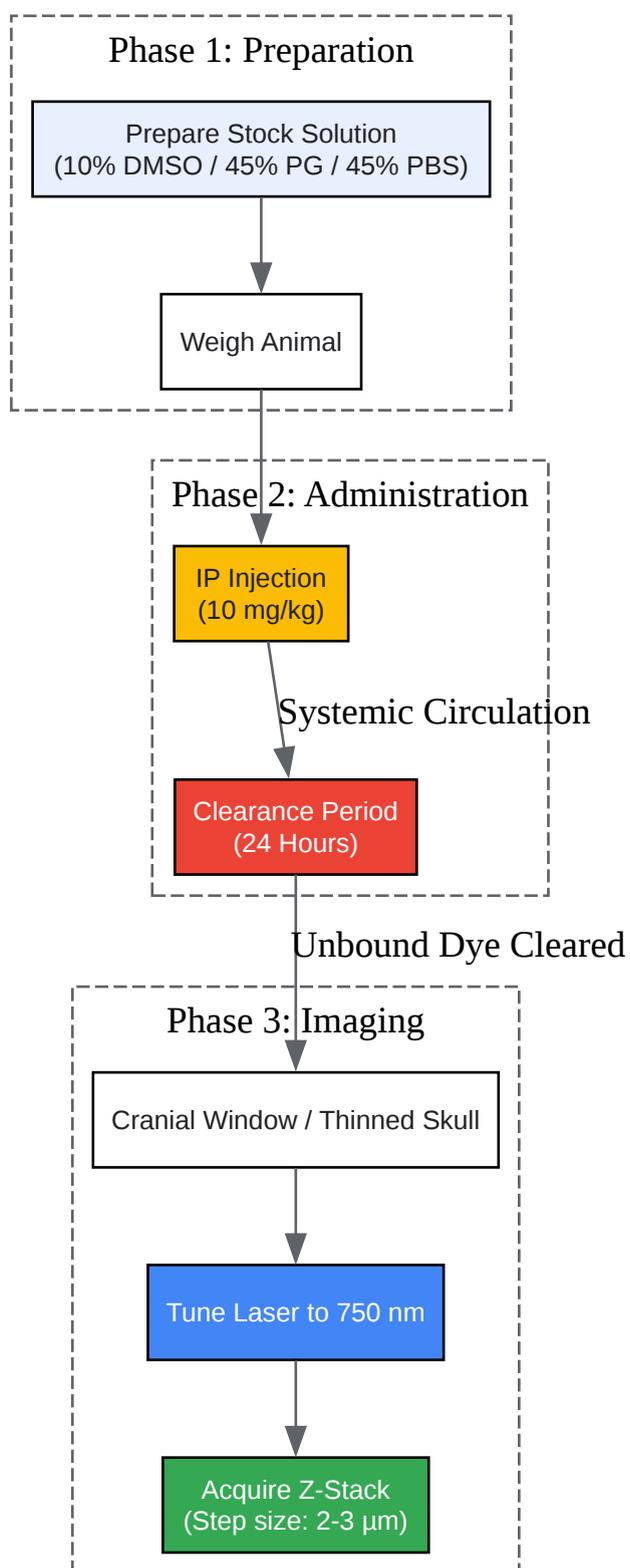
This protocol ensures high contrast between amyloid plaques and the background brain parenchyma by leveraging the clearance kinetics of the dye.

Injection & Clearance

Dosage: 10 mg/kg (Intraperitoneal - IP) Timing: Administer 24 hours prior to imaging.[3]

- Why 24h? Methoxy-X04 binds rapidly to plaques but clears slowly from the lipid-rich brain tissue. Imaging immediately after IP injection results in high background noise. A 24-hour window allows unbound dye to clear, leaving only the specific plaque signal.

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for in vivo labeling of amyloid plaques.

Data Acquisition & Analysis

Distinguishing Features

- **Dense Core:** Methoxy-X04 stains the dense fibrillar core of the plaque intensely.
- **Halo:** Unlike antibodies or some soluble oligomer probes (e.g., b55), Methoxy-X04 shows minimal staining of the diffuse oligomeric halo surrounding the plaque.
- **Vascular Amyloid:** Cerebral Amyloid Angiopathy (CAA) will appear as bright, banded staining along vessel walls.

Quantitative Metrics

When analyzing Z-stacks:

- **Plaque Volume:** Threshold the blue channel to calculate total plaque volume ().
- **Plaque Number:** Count distinct centroids.
- **Signal-to-Noise Ratio (SNR):** Calculate mean intensity of the plaque core () vs. adjacent neuropil ().

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Precipitation in Tube	Incorrect solvent order or aqueous shock.	Ensure Methoxy-X04 is fully dissolved in DMSO before adding Propylene Glycol or PBS.
High Background Signal	Insufficient clearance time.	Extend post-injection wait time to 24 hours. If performing acute IV injection, wait at least 60 mins.
Bleed-through (Green)	Filter overlap.	Methoxy-X04 is very bright. ^[9] If co-imaging GFP/YFP, ensure the Green channel filter starts >520 nm or use spectral unmixing.
No Signal	Incorrect Wavelength.	Verify laser is tuned to 750 nm. Excitation at 850-900 nm will yield minimal signal.

References

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staining).

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